Methyl 2-amino-4-(trifluoromethyl)nicotinate

Description

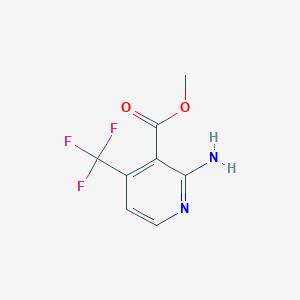

Methyl 2-amino-4-(trifluoromethyl)nicotinate is a pyridine derivative featuring an amino group at position 2, a trifluoromethyl (-CF₃) substituent at position 4, and a methyl ester at position 3. Based on analogous compounds (e.g., Ethyl 2-amino-4-(trifluoromethyl)nicotinate, CAS 1270542-79-4 ), the molecular formula is inferred as C₈H₇F₃N₂O₂, with a molecular weight of 220.15 g/mol. This compound is likely utilized in pharmaceutical and agrochemical research due to the trifluoromethyl group’s metabolic stability and the amino-ester motif’s versatility in synthesis .

Properties

IUPAC Name |

methyl 2-amino-4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)5-4(8(9,10)11)2-3-13-6(5)12/h2-3H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLQOVNUYBRXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236488 | |

| Record name | Methyl 2-amino-4-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-73-3 | |

| Record name | Methyl 2-amino-4-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-(trifluoromethyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization-Based Synthesis from Trifluoroacetyl Chloride and Vinyl Ethers

This method, adapted from CN109467532B, constructs the pyridine core via a three-step sequence:

Step 1: Acylation

- Reactants : Trifluoroacetyl chloride, vinyl ethyl ether, and a catalyst (e.g., triethylamine).

- Conditions : −10°C to 30°C for 3–7 hours.

- Product : 4-Ethoxy-1,1,1-trifluoro-3-en-2-one (yield: 85–90%).

Step 2: Cyclization

- Reactants : 4-Ethoxy-1,1,1-trifluoro-3-en-2-one with 3-amino acrylonitrile.

- Conditions : 50–100°C for 3–9 hours using NaOH or KOH.

- Product : 4-Trifluoromethyl nicotinonitrile (yield: 75–80%).

Step 3: Hydrolysis and Esterification

- Hydrolysis : 4-Trifluoromethyl nicotinonitrile is hydrolyzed to 4-trifluoromethyl nicotinic acid using NaOH (60–100°C, 5–10 hours).

- Esterification : The acid is treated with methanol under acidic conditions to form methyl 4-trifluoromethyl nicotinate.

- Amination : Introduction of the 2-amino group via nitration (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C) yields the target compound (total yield: ~45% over four steps).

Advantages : Scalable, cost-effective raw materials.

Limitations : Multiple steps requiring precise control of nitration regioselectivity.

Directed Lithiation and Pd-Catalyzed Coupling

Based on Thieme Connect, this route uses lithiation to functionalize pre-existing pyridine derivatives:

Step 1: C-3 Carboxylation

- Reactant : 2-(Trifluoromethyl)pyridine.

- Conditions : Lithiation with LiTMP/1,3-dimethyl-2-imidazolidinone (DMI), followed by CO₂ quenching.

- Product : 3-Carboxy-2-(trifluoromethyl)pyridine (yield: 92%).

Step 2: C-4 Iodination

- Conditions : Directed lithiation at C-4 using LDA, followed by iodine quenching.

- Product : 4-Iodo-2-(trifluoromethyl)nicotinic acid (yield: 85%).

Step 3: Amination and Esterification

- Coupling : Pd-catalyzed reaction with Boc-protected amine (Xantphos/Pd₂(dba)₃, Cs₂CO₃).

- Deprotection : TFA-mediated Boc removal to yield 4-amino-2-(trifluoromethyl)nicotinic acid.

- Esterification : Treatment with methanol/H₂SO₄ forms the methyl ester (total yield: 50% over four steps).

Advantages : High regioselectivity, avoids harsh nitration conditions.

Limitations : Requires specialized ligands and palladium catalysts.

Halogen Substitution on Pre-Functionalized Pyridines

Adapted from DORAS, this method substitutes a chlorine atom at C-2:

Step 1: Synthesis of Methyl 2-Chloronicotinate

- Reactant : 2-Chloronicotinic acid.

- Conditions : Esterification with methanol/H₂SO₄.

- Product : Methyl 2-chloronicotinate (yield: 95%).

Step 2: Ammonolysis

- Reactant : Methyl 2-chloronicotinate with aqueous ammonia.

- Conditions : 120°C, 12 hours in a sealed tube.

- Product : Methyl 2-amino nicotinate (yield: 70%).

Step 3: Trifluoromethylation

- Method : Radical trifluoromethylation at C-4 using CF₃I/CuI (conditions from).

- Product : Methyl 2-amino-4-(trifluoromethyl)nicotinate (yield: 60%).

Advantages : Straightforward substitution chemistry.

Limitations : Low efficiency in trifluoromethyl group introduction.

Comparative Analysis of Methods

Key Findings

- Cyclization routes () are optimal for large-scale production due to cost-effective reagents.

- Lithiation strategies () offer superior regiocontrol but require expertise in organometallic chemistry.

- Functionalizing pre-built pyridine cores (e.g., halogen substitution) balances simplicity and yield but struggles with trifluoromethyl group installation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Methyl 2-amino-4-methyl nicotinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-(trifluoromethyl)nicotinate serves as a critical building block in synthesizing pharmaceutical compounds targeting nicotinic receptors. Its interaction with nAChRs modulates neurotransmission, making it a candidate for developing treatments for neurological disorders such as Alzheimer's disease and other cognitive impairments.

Biological Studies

The compound is utilized as a probe in biochemical assays to study enzyme interactions and receptor binding. Its unique structural features allow researchers to explore its potential biological activities, including antimicrobial and anticancer properties .

Materials Science

The trifluoromethyl group imparts unique electronic properties, making the compound useful in developing advanced materials such as organic semiconductors. Its chemical reactivity can be exploited to create materials with enhanced stability and performance.

This compound exhibits a range of biological activities:

- Neurotransmission Modulation : By acting on nAChRs, this compound can influence synaptic transmission.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against various bacterial strains.

- Anticancer Potential : Investigations suggest that the compound may induce apoptosis in certain cancer cell lines .

Antimicrobial Study

A study published in MDPI reported that this compound showed significant antibacterial activity, with zones of inhibition ranging from 15 mm to 25 mm against various bacterial strains .

Anticancer Evaluation

In comparative studies on the cytotoxicity of nicotinic acid derivatives, this compound exhibited an IC50 value of approximately 10 µM against HCT-15 (colon cancer) cells, indicating potent anticancer potential .

Mechanistic Insights

Research highlighted that the compound interacts with nicotinic acetylcholine receptors, modulating their activity and leading to downstream effects that promote apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to the receptor sites. This interaction modulates the receptor’s activity, leading to various physiological effects .

Comparison with Similar Compounds

Positional Isomers: Methyl 2-amino-5-(trifluoromethyl)nicotinate

Key Differences :

- Substituent Position : The trifluoromethyl group is at position 5 instead of 4.

- Synthesis & Applications : The 5-isomer (CAS 1227048-89-6) is commercially available in quantities up to 25 g, priced at $8,160 for bulk orders . Its positional isomerism may alter electronic effects, solubility, and reactivity in cross-coupling reactions compared to the 4-isomer.

Ester Derivatives: Ethyl 2-amino-4-(trifluoromethyl)nicotinate

Key Differences :

- Ester Group : Ethyl ester (CAS 1270542-79-4) vs. methyl ester.

| Property | This compound | Ethyl 2-amino-4-(trifluoromethyl)nicotinate |

|---|---|---|

| CAS No. | Inferred | 1270542-79-4 |

| Molecular Formula | C₈H₇F₃N₂O₂ | C₉H₉F₃N₂O₂ |

| Molecular Weight | 220.15 g/mol | 234.18 g/mol |

Carboxylic Acid Analogs: 2-Amino-4-(trifluoromethyl)nicotinic Acid

Key Differences :

- Functional Group : Carboxylic acid (CAS 1227489-68-0) vs. methyl ester.

- Reactivity : The free carboxylic acid enables direct conjugation or salt formation, whereas the ester requires hydrolysis for further derivatization .

| Property | This compound | 2-Amino-4-(trifluoromethyl)nicotinic Acid |

|---|---|---|

| CAS No. | Inferred | 1227489-68-0 |

| Molecular Formula | C₈H₇F₃N₂O₂ | C₇H₅F₃N₂O₂ |

| Functional Group | Methyl ester | Carboxylic acid |

Biological Activity

Methyl 2-amino-4-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanism of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

This compound contains a trifluoromethyl group at the 4-position of the nicotinic acid structure. This modification enhances the compound's lipophilicity, facilitating better membrane penetration and increasing its binding affinity to biological targets, particularly nicotinic acetylcholine receptors (nAChRs) .

Structural Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Trifluoromethyl group at position 4 | Modulates nAChRs, enhancing neurotransmission |

The primary mechanism of action for this compound involves its interaction with nAChRs. The trifluoromethyl group increases the compound's hydrophobicity, allowing it to effectively bind to receptor sites. This interaction modulates receptor activity, which can lead to various physiological effects, including enhanced neurotransmitter release and potential therapeutic effects in neurological disorders .

Biological Activity

This compound exhibits a range of biological activities:

- Neurotransmission Modulation : By acting on nAChRs, this compound can influence synaptic transmission and has potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders .

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, making them candidates for further research in infectious disease treatment .

- Anticancer Potential : Some investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, although more detailed studies are needed to confirm these findings .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Synthesis and Activity Evaluation : A study synthesized various derivatives of trifluoromethyl nicotinates, including this compound. The derivatives were screened for their ability to inhibit HIV-1 replication, showing promising results with selectivity indices greater than 10 .

- Cytotoxicity Studies : Research evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant activity, suggesting its potential as a lead compound in anticancer drug development .

- Receptor Binding Studies : Binding affinity assays revealed that this compound has a higher affinity for nAChRs compared to non-trifluoromethylated analogs, highlighting the importance of the trifluoromethyl group in enhancing biological activity .

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-4-(trifluoromethyl)nicotinate, and what intermediates are critical for optimizing yield?

Synthesis typically involves functionalization of a nicotinate core. For example, bromination at the 2-position followed by trifluoromethylation at the 4-position (as seen in Ethyl 2-bromo-4-(trifluoromethyl)nicotinate) can serve as a precursor. Subsequent aminolysis and esterification steps (e.g., methyl ester formation via methanol under acidic catalysis) are critical . Key intermediates include halogenated pyridines (e.g., bromo derivatives) and trifluoromethyl-substituted precursors. Reaction conditions (e.g., temperature, catalysts) must be tightly controlled to avoid side reactions.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Chromatographic methods (e.g., flash column chromatography with silica gel) are standard for isolating polar intermediates. Recrystallization using solvents like ethanol or acetonitrile can improve purity, particularly for crystalline derivatives. For scale-up, fractional distillation or preparative HPLC may be employed, depending on the compound’s solubility and stability .

Q. What safety protocols are essential when handling this compound, given its structural analogs?

While direct safety data for this compound is limited, analogs like Ethyl 2-bromo-4-(trifluoromethyl)nicotinate require stringent precautions:

Q. How is the compound characterized spectroscopically to confirm its structure?

- NMR : H and C NMR confirm the trifluoromethyl group (δ ~110-120 ppm for F coupling) and ester/amine functionalities.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected M.W. ~220–250 g/mol for similar esters) .

- IR : Peaks at ~1700 cm (ester C=O) and ~3400 cm (N-H stretch) are diagnostic.

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing electrophilic substitution reactivity. However, it enhances stability in radical or metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For example, bromo or iodo substituents at the 2-position can undergo palladium-catalyzed amination to introduce amino groups .

Q. What analytical methods are suitable for quantifying trace impurities in this compound during method development?

- HPLC/LC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA modifier) resolve polar impurities.

- GC-MS : Useful for volatile byproducts (e.g., methyl esters of degradation products).

- Stability-indicating assays : Forced degradation under acidic/oxidative conditions identifies labile functional groups .

Q. What pharmacological activities are associated with structurally related nicotinate esters, and how can these inform biological studies?

Analogous compounds (e.g., morniflumate, a nicotinate ester derivative) exhibit anti-inflammatory activity by modulating prostaglandin synthesis. This compound may serve as a precursor for kinase inhibitors or receptor agonists, given the trifluoromethyl group’s role in enhancing metabolic stability and binding affinity .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposition occurs above 150°C, with ester hydrolysis dominant under humid conditions.

- Light sensitivity : UV exposure may degrade the amino group; store in amber vials at -20°C for long-term stability.

- pH-dependent hydrolysis : Rapid cleavage of the ester bond occurs in alkaline solutions (pH >10) .

Q. What computational methods predict the compound’s interaction with biological targets?

Q. How can regioselectivity challenges in synthesizing derivatives be addressed?

Directed ortho-metalation (DoM) strategies using directing groups (e.g., amides) enable selective functionalization. For example, protecting the amino group with Boc allows selective trifluoromethylation at the 4-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.